molecular formula C15H21N3O3 B2560845 3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine CAS No. 2034222-30-3

3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine

Cat. No.: B2560845
CAS No.: 2034222-30-3
M. Wt: 291.351
InChI Key: ROKGXNXOKJSENV-UHFFFAOYSA-N
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Description

3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine: is a complex organic compound that belongs to the class of pyridazines. Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. This specific compound features a pyridazine core substituted with a 3-methyl group and an oxy group linked to a pyrrolidine ring, which is further connected to an oxane-4-carbonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine typically involves multiple steps, starting from readily available precursors. The general synthetic route can be outlined as follows:

    Formation of the Pyridazine Core: The pyridazine core can be synthesized through the cyclization of appropriate dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl halides in the presence of a strong base.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached through nucleophilic substitution reactions, where the pyridazine core reacts with a pyrrolidine derivative.

    Formation of the Oxane-4-carbonyl Group: The oxane-4-carbonyl group can be introduced through esterification or amidation reactions involving oxane derivatives and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a potential candidate for drug discovery and development.

    Medicine: The compound may have therapeutic potential due to its ability to interact with specific biological targets. Research is ongoing to explore its efficacy in treating various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-6-{[1-(oxane-4-carbonyl)pyrrolidin-3-yl]oxy}pyridazine: shares similarities with other pyridazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxane-4-carbonyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-11-2-3-14(17-16-11)21-13-4-7-18(10-13)15(19)12-5-8-20-9-6-12/h2-3,12-13H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKGXNXOKJSENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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